molecular formula C15H14N4O5S2 B4328183 METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4328183
M. Wt: 394.4 g/mol
InChI Key: XTXBOMDYTNFGSV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole moieties. The benzothiazole ring can be synthesized through a cyclization reaction involving o-aminothiophenol and a suitable carboxylic acid derivative. The pyrazole ring is often formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation, using reagents such as carbodiimides or other coupling agents under controlled conditions. The methyl ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the carbonyl groups would produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-3-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-3-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylate: Similar structure with a different position of the carboxylate group.

    Methyl 1-methyl-3-({[6-(ethylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-5-carboxylate: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

Methyl 1-methyl-3-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and the positions of these groups within the molecule

Properties

IUPAC Name

methyl 2-methyl-5-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c1-19-11(14(21)24-2)7-10(18-19)13(20)17-15-16-9-5-4-8(26(3,22)23)6-12(9)25-15/h4-7H,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXBOMDYTNFGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

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